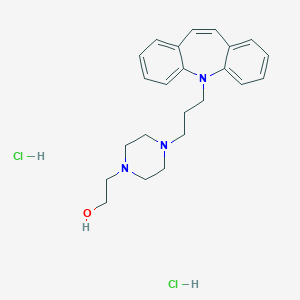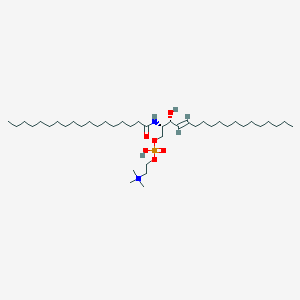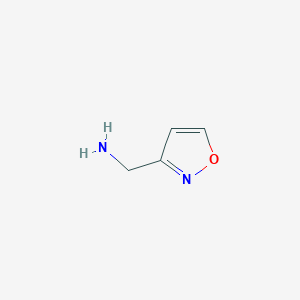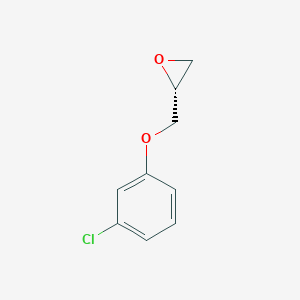
Opipramol dihydrochloride
Overview
Description
Opipramol dihydrochloride is a tricyclic antidepressant and anxiolytic compound, primarily used in the treatment of generalized anxiety disorder and somatoform disorders . It is chemically classified as a dibenzazepine derivative and is unique among tricyclic antidepressants due to its primary action as a sigma receptor agonist rather than a monoamine reuptake inhibitor .
Mechanism of Action
Target of Action
Opipramol dihydrochloride, commonly known as Opipramol, is an anxiolytic and tricyclic antidepressant used throughout Europe Instead, it acts primarily as a SIGMAR1 agonist . The SIGMAR1 receptor is involved in the regulation of various cellular processes, including ion channel activity, differentiation, proliferation, and apoptosis .
Mode of Action
Opipramol’s interaction with the SIGMAR1 receptor leads to a series of changes in the cellular environment. As an agonist, it binds to the receptor and activates it, triggering a response. This response includes the regulation of ion channel activity and influences on differentiation, proliferation, and apoptosis .
Biochemical Pathways
These processes may involve changes in ion channel activity, cell differentiation, proliferation, and apoptosis .
Pharmacokinetics
Opipramol is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The drug is metabolized in the liver, primarily through the CYP2D6 isoenzyme . The elimination half-life of Opipramol in plasma is 6–11 hours . It is excreted in urine (70%) and feces (10%) .
Result of Action
The molecular and cellular effects of Opipramol’s action are primarily related to its interaction with the SIGMAR1 receptor. By activating this receptor, Opipramol can influence a variety of cellular processes, potentially leading to changes in ion channel activity, cell differentiation, proliferation, and apoptosis .
Action Environment
The action, efficacy, and stability of Opipramol can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract. Additionally, factors such as the presence of other drugs can influence Opipramol’s metabolism and excretion
Biochemical Analysis
Biochemical Properties
Opipramol dihydrochloride interacts with sigma receptors, primarily the SIGMAR1 . This interaction is unique among antidepressants and is not a monoamine reuptake inhibitor like most other tricyclic antidepressants . It also has interactions with H1 and H2 receptors, accounting for its antihistamine effects, and muscarinic acetylcholine receptor antagonism is responsible for its anticholinergic properties .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by acting primarily as a SIGMAR1 agonist . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is primarily through its action as a SIGMAR1 agonist . It binds to sigma receptors, leading to changes in gene expression and cellular metabolism . It does not inhibit the reuptake of serotonin or norepinephrine .
Temporal Effects in Laboratory Settings
This compound has been shown to have a terminal half-life in plasma of 6–11 hours . It is partially metabolized in the liver to deshydroxyethylopipramol . The stability of this compound up until 150 °C followed by a single mass loss of approximately 80% up until 350 °C has been observed .
Dosage Effects in Animal Models
Experimental animal studies did not indicate injurious effects of Opipramol on the embryonic development or fertility .
Metabolic Pathways
This compound is metabolized through the CYP2D6 isoenzyme . It is partially metabolized in the liver to deshydroxyethylopipramol . The excretion is 70% renally and 10% unaltered .
Transport and Distribution
The plasma protein binding of this compound amounts to approximately 91% and the volume of distribution is approximately 10 L/kg . It is rapidly and completely absorbed by the gastrointestinal tract .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the literature. Given its mechanism of action as a SIGMAR1 agonist , it can be inferred that it likely localizes to areas of the cell where sigma receptors are present.
Preparation Methods
Opipramol dihydrochloride is synthesized through a multi-step chemical processThe final step involves the formation of the dihydrochloride salt by protonating the nitrogen atoms in the piperazine ring . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Opipramol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of deshydroxyethylopipramol, a major metabolite.
Reduction: Although less common, reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Opipramol dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Opipramol dihydrochloride is chemically similar to other tricyclic antidepressants such as imipramine and amitriptyline . unlike these compounds, this compound does not act as a monoamine reuptake inhibitor. Instead, its primary action as a sigma receptor agonist sets it apart from other tricyclic antidepressants . This unique mechanism of action contributes to its distinct therapeutic effects and side effect profile .
Similar compounds include:
Properties
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O.2ClH/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26;;/h1-4,6-11,27H,5,12-19H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTOEESOSYKJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
315-72-0 (Parent) | |
| Record name | Opipramol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045752 | |
| Record name | Opipramol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909-39-7 | |
| Record name | Opipramol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opipramol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(5H-dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[3-(5H-Dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OPIPRAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49OBI656M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the structural characteristics of Opipramol dihydrochloride and an analytical technique used to quantify it in biological samples?
A2: this compound, with the systematic name 4-{3-[2-azatricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]propyl}-1-(2-hydroxyethyl)piperazine-1,4-diium dichloride, is a piperazine derivative. [] Structurally, it features a diazacyclohexane ring in a chair conformation. [] A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed to quantify this compound in human plasma, utilizing this compound as an internal standard. []
Q2: How does the dissolution rate of this compound vary in different media, and what implications does this have for its formulation?
A3: The dissolution rate of this compound is influenced by the pH of the surrounding medium. [] Studies using different buffer solutions (distilled water, pH 1.2 HCl buffer, and pH 7.4 phosphate buffer) revealed variations in the drug release profiles from matrix tablets. [] These findings highlight the importance of considering the dissolution behavior of this compound in different physiological environments when developing optimal formulations to achieve desired release characteristics. []
Q3: What strategies have been explored to achieve sustained release of this compound in tablet formulations?
A4: Researchers have investigated various polymers to develop sustained-release matrix tablets of this compound. [] Hydroxypropyl Methylcellulose (HPMC), Hydroxypropylcellulose (HPC), and Carbopol®941 were tested at different concentrations (10% and 20%). [] Results indicated that Carbopol®941 at a lower concentration (10%) exhibited the most promising sustained-release properties, while HPMC and HPC required higher concentrations (20%) to achieve similar effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)


![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)










